Product packaging for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid(Cat. No.:CAS No. 1038374-86-5)

2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

Cat. No.: B2971781
CAS No.: 1038374-86-5
M. Wt: 198.174
InChI Key: REOKCQWZJVFHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid and its derivatives are fundamental building blocks in a multitude of scientific and industrial applications. Their prevalence stems from their versatile chemical reactivity and diverse biological activities. In the pharmaceutical industry, the benzoic acid scaffold is a key component in a wide array of drugs, exhibiting antimicrobial, anti-inflammatory, and analgesic properties. nih.govnih.gov For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) is a prime example of a simple benzoic acid derivative with profound medicinal importance.

Beyond pharmaceuticals, these derivatives are crucial in materials science for the synthesis of polymers, dyes, and resins. nih.gov They serve as plasticizers, corrosion inhibitors, and fixatives in perfumes. nih.gov The ability to functionalize the aromatic ring allows for the fine-tuning of their physical and chemical properties, making them adaptable to a wide range of applications. nih.govnih.gov The ongoing exploration of novel benzoic acid derivatives continues to yield compounds with enhanced or entirely new functionalities, driving innovation across various scientific disciplines. researchgate.net

Rationale for Focused Investigation of Hydroxyethoxy-Substituted Aromatic Carboxylic Acids

The introduction of a hydroxyethoxy group onto an aromatic carboxylic acid is a strategic synthetic modification aimed at imparting specific desirable properties. This substituent can significantly influence the molecule's physicochemical characteristics, such as solubility, lipophilicity, and pharmacokinetic profile.

The ether linkage and terminal hydroxyl group of the hydroxyethoxy moiety can participate in hydrogen bonding, which can enhance aqueous solubility and influence interactions with biological targets. rsc.org This is a critical consideration in drug design, where bioavailability can be a limiting factor for otherwise potent compounds. The flexibility of the ethoxy chain can also allow for optimal positioning of the molecule within a receptor's binding site.

Current Research Frontiers and Prospective Developments in the Field of Hydroxyethoxybenzoic Acids

While direct and extensive research on 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is still emerging, the broader field of hydroxyethoxy-substituted benzoic acids points toward several promising research frontiers.

Medicinal Chemistry: A primary area of investigation is the synthesis and biological evaluation of novel hydroxyethoxybenzoic acid derivatives as potential therapeutic agents. Drawing parallels from related structures, research could focus on their potential as anti-inflammatory, analgesic, or antimicrobial agents. The unique substitution pattern of this compound, combining the functionalities of salicylic acid with the hydroxyethoxy side chain, makes it a candidate for studies targeting enzymes or receptors involved in inflammation and pain pathways.

Materials Science: In the realm of materials science, these compounds could be explored as monomers or additives in the development of new polymers. The presence of multiple functional groups (carboxylic acid, hydroxyl) allows for various polymerization strategies, potentially leading to materials with tailored properties such as enhanced thermal stability, biodegradability, or specific surface characteristics.

Supramolecular Chemistry: The ability of this compound to participate in multiple types of non-covalent interactions, including hydrogen bonding and π-stacking, makes it an interesting building block for the construction of supramolecular assemblies. These could include metal-organic frameworks (MOFs), liquid crystals, or self-assembling gels with potential applications in sensing, catalysis, or controlled release systems.

Future research will likely focus on developing efficient synthetic routes to this compound and its analogues, followed by a thorough investigation of their chemical and biological properties. Computational modeling and in vitro screening are expected to play a crucial role in identifying the most promising avenues for application and guiding further experimental work in this intriguing area of aromatic carboxylic acid chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O5 B2971781 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid CAS No. 1038374-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(2-hydroxyethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-4-5-14-7-3-1-2-6(8(7)11)9(12)13/h1-3,10-11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOKCQWZJVFHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCCO)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies for 2 Hydroxy 3 2 Hydroxyethoxy Benzoic Acid

Strategic Design of Precursors and Reaction Pathways for Targeted Regioselectivity

The paramount challenge in the synthesis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid lies in achieving regioselective etherification at the 3-position of a 2,3-dihydroxybenzoic acid precursor. The differential reactivity of the two hydroxyl groups is the cornerstone of a successful synthetic strategy. The hydroxyl group at the 2-position is sterically hindered by the adjacent carboxylic acid group and can participate in intramolecular hydrogen bonding, which can influence its nucleophilicity.

A plausible and widely utilized approach is the Williamson ether synthesis. This method involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. In the context of 2,3-dihydroxybenzoic acid, the hydroxyl group at the 3-position is generally more sterically accessible and possesses a higher acidity compared to the 2-hydroxyl group, making it more amenable to deprotonation and subsequent etherification.

The choice of base is critical in controlling the regioselectivity. A carefully selected base will preferentially deprotonate the more acidic 3-hydroxyl group. The use of protecting groups can also be a strategic approach to ensure the desired regioselectivity. jocpr.com For instance, the carboxylic acid and the 2-hydroxyl group could be protected prior to the etherification step, leaving the 3-hydroxyl group as the sole reactive site. Subsequent deprotection would then yield the final product.

The reaction pathway typically involves the following steps:

Protection (optional): Protection of the carboxylic acid and the 2-hydroxyl group of 2,3-dihydroxybenzoic acid.

Deprotonation: Selective deprotonation of the 3-hydroxyl group using a suitable base.

Etherification: Reaction of the resulting phenoxide with a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol).

Deprotection (if applicable): Removal of the protecting groups to yield this compound.

Optimization of Reaction Conditions and Exploration of Catalytic Systems

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful tuning include the choice of base, solvent, temperature, and reaction time.

Base Selection: The strength and steric bulk of the base can significantly influence the regioselectivity. Weaker bases may not be effective in deprotonating the phenolic hydroxyl group, while overly strong bases could lead to multiple deprotonations and side reactions. Common bases employed in Williamson ether synthesis include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). masterorganicchemistry.com

Solvent Effects: The choice of solvent can impact the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. masterorganicchemistry.com

Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures can accelerate the reaction rate but may also promote side reactions, such as elimination or dialkylation. The optimal reaction time needs to be determined experimentally to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Catalytic Systems: The use of phase-transfer catalysts (PTCs) can be explored to enhance the efficiency of the Williamson ether synthesis, particularly when dealing with heterogeneous reaction mixtures. researchgate.netnih.gov PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the alkylating agent is present, thereby accelerating the reaction rate.

ParameterConditionRationale
Base Potassium Carbonate (K2CO3)Mild base to promote selective deprotonation of the more acidic 3-OH group.
Solvent Dimethylformamide (DMF)Polar aprotic solvent to enhance the nucleophilicity of the phenoxide.
Alkylating Agent 2-ChloroethanolReadily available and suitable for introducing the 2-hydroxyethoxy group.
Temperature 70-110 °CTo ensure a reasonable reaction rate without promoting side reactions. researchgate.net
Catalyst Tetrabutylammonium Iodide (TBAI)Phase-transfer catalyst to improve reaction efficiency.

Development of Novel Synthetic Routes for Enhanced Yield and Purity

Beyond the traditional Williamson ether synthesis, novel synthetic routes are being explored to improve the yield, purity, and sustainability of this compound synthesis. One such approach involves the use of ethylene (B1197577) glycol derivatives with better leaving groups, such as 2-(tosyloxy)ethanol, which can enhance the rate of the substitution reaction.

Another innovative strategy could involve the catalytic opening of ethylene oxide by the phenoxide of 2,3-dihydroxybenzoic acid. This reaction, if regioselectively controlled, would be a highly atom-economical route to the desired product. The development of specific catalysts that can direct the nucleophilic attack of the 3-phenoxide to the epoxide ring would be a key area of research.

Chemoenzymatic and Biocatalytic Approaches in Synthesis

Chemoenzymatic and biocatalytic methods offer promising alternatives to traditional chemical synthesis, often providing higher selectivity and milder reaction conditions. The enzymatic etherification of phenolic compounds is an area of growing interest.

Lipases: Lipases are versatile enzymes that can catalyze esterification and transesterification reactions. While they are primarily known for forming ester bonds, some lipases have been shown to catalyze the formation of ether linkages under specific conditions, particularly in non-aqueous media. nih.gov The use of an immobilized lipase (B570770) could offer advantages in terms of enzyme stability and reusability. The reaction would likely involve the activation of the carboxylic acid group of a precursor, followed by a lipase-mediated reaction with ethylene glycol.

Etherases: The discovery and engineering of specific etherases that can catalyze the formation of the desired ether bond with high regioselectivity would be a significant breakthrough. Directed evolution techniques could be employed to tailor an enzyme's active site to accommodate 2,3-dihydroxybenzoic acid and promote the selective etherification at the 3-position. researchgate.net

A potential chemoenzymatic route could involve the enzymatic resolution of a racemic mixture of a precursor, followed by a chemical etherification step. This would be particularly relevant if the chirality of the molecule is a critical factor.

Comparative Synthesis of Positional Isomers and Related Structural Analogues

The synthesis of positional isomers of 2-Hydroxy-(2-hydroxyethoxy)benzoic acid, such as 2-Hydroxy-4-(2-hydroxyethoxy)benzoic acid and 2-Hydroxy-5-(2-hydroxyethoxy)benzoic acid, provides valuable insights into the factors governing regioselectivity in the etherification of dihydroxybenzoic acids.

The synthesis of these isomers would likely follow a similar Williamson ether synthesis protocol, starting from the corresponding dihydroxybenzoic acid precursors (2,4-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, respectively). The relative acidity and steric environment of the hydroxyl groups in these precursors will dictate the major product.

For example, in 2,4-dihydroxybenzoic acid, the 4-hydroxyl group is generally more reactive towards alkylation than the 2-hydroxyl group due to the deactivating effect of the ortho-carboxylic acid group on the 2-hydroxyl's nucleophilicity. Similarly, in 2,5-dihydroxybenzoic acid, the 5-hydroxyl group is typically more reactive.

Comprehensive Spectroscopic and Structural Elucidation of 2 Hydroxy 3 2 Hydroxyethoxy Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy chain protons, and the acidic/hydroxyl protons. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The chemical shifts can be predicted based on the electronic effects of the substituents. The hydroxyl group at C2 and the hydroxyethoxy group at C3 would influence the electron density distribution around the ring, affecting the shielding of the aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carboxyl carbon would appear significantly downfield, a characteristic feature of carboxylic acids.

Predicted NMR Data:

¹H NMR (in DMSO-d₆):

Aromatic protons: Expected in the range of δ 6.9-7.7 ppm.

Ethoxy protons (-O-CH₂-CH₂-OH): Expected around δ 3.8-4.2 ppm.

Hydroxyl and Carboxyl protons: Expected to be broad signals, with the carboxyl proton significantly downfield (>10 ppm).

¹³C NMR (in DMSO-d₆):

Carboxyl carbon (C=O): Predicted to be in the range of δ 165-175 ppm.

Aromatic carbons: Expected between δ 110-160 ppm.

Ethoxy carbons (-O-CH₂-CH₂-OH): Predicted in the range of δ 60-75 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Carboxyl OH >10 Broad Singlet
Aromatic H 6.9 - 7.7 Multiplet
-O-CH₂- 3.8 - 4.2 Triplet
-CH₂-OH 3.8 - 4.2 Triplet
Hydroxyl OH Variable Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 165 - 175
Aromatic C-O 145 - 160
Aromatic C-H 110 - 135
-O-CH₂- 65 - 75

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing intermolecular interactions like hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad peak is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, likely overlapping with the phenolic and alcoholic O-H stretches. docbrown.info The carbonyl (C=O) stretching of the carboxylic acid is expected to appear as a strong band around 1680-1710 cm⁻¹. spectroscopyonline.com Other significant peaks would include C-O stretching vibrations for the ether and alcohol groups, and aromatic C=C stretching bands.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretching vibrations are typically weak in Raman spectra, the aromatic ring vibrations and the C=O stretch would be clearly observable. scielo.br This technique is particularly useful for studying the skeletal vibrations of the molecule.

Key Vibrational Frequencies:

O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹ in the IR spectrum. docbrown.info

O-H Stretch (Phenol and Alcohol): A broad band around 3200-3600 cm⁻¹.

C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong absorption at approximately 1680-1710 cm⁻¹. spectroscopyonline.com

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-O Stretch (Ether and Alcohol): Expected in the 1050-1250 cm⁻¹ range.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Technique
O-H Stretch (Carboxylic Acid) 2500-3300 FT-IR
O-H Stretch (Phenol/Alcohol) 3200-3600 FT-IR
C=O Stretch 1680-1710 FT-IR, Raman
Aromatic C=C Stretch 1450-1600 FT-IR, Raman
C-O Stretch (Ether/Alcohol) 1050-1250 FT-IR

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, thereby confirming the molecular formula of this compound (C₉H₁₀O₅). The fragmentation pattern observed in the mass spectrum would provide valuable structural information.

Expected Fragmentation: Upon ionization, the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for salicylic (B10762653) acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.netresearchgate.net The hydroxyethoxy side chain could also fragment, leading to the loss of ethylene (B1197577) glycol or related fragments. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Table 4: Predicted HRMS Data for this compound

Ion Predicted m/z
[M+H]⁺ 199.0599
[M+Na]⁺ 221.0418
[M-H₂O+H]⁺ 181.0494
[M-CO₂H]⁺ 153.0546

Advanced X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

Crystal Packing and Hydrogen Bonding: The crystal structure of benzoic acid and its derivatives is often characterized by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. researchgate.net It is highly probable that this compound would also form such dimers. Additionally, the phenolic hydroxyl group and the terminal hydroxyl group of the ethoxy chain would likely participate in further intermolecular and potentially intramolecular hydrogen bonding, leading to a complex three-dimensional network. The study of salicylic acid and its derivatives often reveals intramolecular hydrogen bonds between the ortho-hydroxyl and the carboxylic acid group, which could also be a feature in the target molecule. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the benzoic acid chromophore. The positions of the absorption maxima (λ_max) are influenced by the electronic effects of the substituents. Both the hydroxyl and hydroxyethoxy groups are electron-donating, which would be expected to cause a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzoic acid. researchgate.netresearchgate.net Benzoic acid typically shows characteristic absorption bands around 230 nm and 270-280 nm. rsc.org

Table 5: Predicted UV-Vis Absorption Maxima for this compound in a polar solvent

Transition Predicted λ_max (nm)
π → π* ~235-245
π → π* ~280-295

Terahertz Spectroscopy for Low-Energy Vibrational Modes and Phonon Dynamics

Terahertz (THz) spectroscopy probes low-energy vibrational modes, such as intermolecular vibrations and phonon modes in the solid state. For a molecule like this compound, the THz spectrum would be sensitive to the collective motions of the molecules within the crystal lattice and the hydrogen-bonding network. While specific data for this compound is not available, studies on related aromatic compounds suggest that distinct absorption features in the THz region can be correlated with intermolecular interactions. nih.gov The analysis of these low-frequency modes could provide insights into the crystal packing and the dynamics of the hydrogen bonds.

Theoretical and Computational Investigations of 2 Hydroxy 3 2 Hydroxyethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Prediction

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic electronic properties of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. These in silico methods, primarily Density Functional Theory (DFT), provide a detailed understanding of the molecule's electronic structure, which in turn governs its reactivity and acidity.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid, hydroxyl, and ether groups, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and carboxylic acid groups would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Furthermore, quantum chemical methods can predict the acidity of the compound by calculating the pKa value. This is often achieved by computing the Gibbs free energy change associated with the deprotonation of the acidic protons, primarily the carboxylic acid proton and to a lesser extent, the phenolic hydroxyl proton. The relative ease of deprotonation of these groups can be computationally determined, providing insight into which proton is more acidic. For substituted benzoic acids, the position of electron-donating or electron-withdrawing groups significantly influences the acidity of the carboxylic acid. researchgate.netnih.gov

Table 1: Predicted Electronic Properties of this compound (Theoretical Data)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and kinetic stability
Dipole Moment3.5 DPolarity and intermolecular interactions
Predicted pKa (Carboxylic Acid)~3.5Acidity of the carboxyl group
Predicted pKa (Phenolic Hydroxyl)~9.0Acidity of the hydroxyl group

Note: The values in this table are theoretical and represent typical ranges for similar phenolic acid compounds. Actual values would require specific DFT calculations.

Molecular Docking Simulations for Putative Receptor-Ligand Interactions (In Vitro Models)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein receptor. nih.govresearchgate.net

For this compound, molecular docking simulations could be employed to explore its potential interactions with various enzymes or receptors. For instance, given its structural similarity to salicylic (B10762653) acid, a known non-steroidal anti-inflammatory drug (NSAID), a putative target for docking studies could be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.com

The docking process involves preparing the 3D structure of the ligand (this compound) and the receptor. The ligand's structure would be optimized to its lowest energy conformation. The receptor structure is typically obtained from a protein data bank. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity.

The results of a docking simulation would provide a binding energy score (e.g., in kcal/mol), with lower scores indicating a more favorable binding interaction. The simulation would also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor's active site. For this compound, the hydroxyl and carboxylic acid groups would be expected to form key hydrogen bonds with polar residues in the binding pocket.

Table 2: Theoretical Molecular Docking Results of this compound with a Putative Target (e.g., COX-2)

ParameterPredicted OutcomeDetails
Binding Affinity (kcal/mol)-7.5Indicates a potentially stable interaction.
Key Interacting ResiduesArg120, Tyr355, Ser530Hydrogen bonding with the carboxylic acid and hydroxyl groups.
Type of InteractionsHydrogen bonds, hydrophobic interactionsThe benzene (B151609) ring may form hydrophobic interactions with nonpolar residues.

Note: This table presents hypothetical data that would be expected from a molecular docking simulation. The specific results are dependent on the chosen protein target and docking software.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. iitg.ac.in These simulations provide detailed information about the conformational flexibility of a molecule and its behavior in a solvent environment over time. nih.gov

For this compound, MD simulations can reveal the molecule's preferred conformations in an aqueous solution. The flexibility of the 2-hydroxyethoxy side chain allows for a range of possible spatial arrangements. MD simulations can explore these conformational states and determine their relative stabilities. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. nih.gov

Table 3: Predicted Conformational Properties of this compound from Molecular Dynamics Simulations (Theoretical Data)

PropertyPredicted ObservationSignificance
Dominant ConformationExtended side chainThe flexible side chain may adopt an extended conformation in solution.
Intramolecular Hydrogen BondingPossible between phenolic -OH and ether oxygenThis would restrict the conformational freedom of the side chain.
Solvation ShellStrong hydration around polar groupsThe carboxylic acid, hydroxyl, and ether groups will be well-solvated.
Root Mean Square Deviation (RMSD)1.5 ÅIndicates the degree of conformational fluctuation over the simulation time.

Note: The data in this table is illustrative of the type of information that can be obtained from MD simulations and is not based on specific experimental results for this compound.

Structure-Activity Relationship (SAR) Prediction through In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR approaches use computational models to predict the activity of new compounds based on the known activities of a set of related molecules. nih.gov

For this compound, in silico SAR prediction could be used to estimate its potential biological activities. This would typically involve using a database of compounds with known activities for a particular biological target and building a quantitative structure-activity relationship (QSAR) model. These models correlate structural or physicochemical descriptors of the molecules with their biological activity.

Descriptors can include properties like molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and various topological and electronic parameters. Once a reliable QSAR model is developed, the descriptors for this compound can be calculated and its activity predicted. For instance, its potential as an anti-inflammatory agent could be predicted based on a QSAR model built from a series of known NSAIDs.

Another approach is to use machine learning algorithms trained on large datasets of chemical structures and their associated biological activities to predict the potential targets and activities of a new molecule. biorxiv.orgnih.gov

Table 4: Predicted Biological Activities of this compound based on In Silico SAR Models (Theoretical)

Predicted ActivityBasis of PredictionConfidence Score
Anti-inflammatoryStructural similarity to salicylic acid derivativesHigh
AntioxidantPresence of a phenolic hydroxyl groupModerate
AntimicrobialGeneral prediction for phenolic acidsLow

Note: This table provides a qualitative prediction of potential activities based on the compound's structure. The confidence scores are hypothetical and would depend on the specific computational models used.

Computational Prediction of Potential Metabolic Pathways and Metabolite Structures

Computational tools can be used to predict the metabolic fate of a compound in the body. These tools utilize databases of known metabolic reactions and enzymes to forecast the potential metabolites that may be formed. nih.govnih.gov

For this compound, computational metabolism prediction software can suggest likely biotransformations. Common metabolic reactions for phenolic acids include Phase I reactions such as hydroxylation, and Phase II reactions like glucuronidation, sulfation, and methylation of the hydroxyl groups. The carboxylic acid group may also undergo conjugation with amino acids like glycine.

The prediction software would generate a list of potential metabolites with their chemical structures. For example, it might predict the formation of a glucuronide conjugate at either the phenolic hydroxyl group or the primary alcohol of the side chain. Another possibility is the sulfation of the phenolic hydroxyl group. hmdb.ca These predictions can guide experimental metabolic studies and help in identifying the metabolites in biological samples.

Table 5: Predicted Major Metabolites of this compound (Theoretical)

Metabolite StructureMetabolic ReactionEnzyme Family
2-(Glucuronidyloxy)-3-(2-hydroxyethoxy)benzoic acidGlucuronidationUDP-glucuronosyltransferases (UGTs)
2-Hydroxy-3-(2-(glucuronidyloxy)ethoxy)benzoic acidGlucuronidationUDP-glucuronosyltransferases (UGTs)
2-Hydroxy-3-(2-hydroxyethoxy)benzoyl glycineGlycine conjugationAcyl-CoA synthetases and Glycine N-acyltransferase
This compound 3-O-sulfateSulfationSulfotransferases (SULTs)

Note: The metabolites listed are based on common metabolic pathways for phenolic compounds and represent plausible but theoretical outcomes of computational prediction.

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 2 Hydroxy 3 2 Hydroxyethoxy Benzoic Acid

Evaluation of Antimicrobial Activity Against Model Microorganisms

There is currently no specific data available in the scientific literature detailing the in vitro evaluation of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid against model microorganisms. While other benzoic acid derivatives have been investigated for their antimicrobial properties, the specific efficacy of this compound against bacteria and fungi has not been reported. nih.gov

Investigation of Anti-inflammatory Mechanisms in Cellular and Biochemical Assays

Detailed studies on the anti-inflammatory mechanisms of this compound in cellular and biochemical assays are not present in the current body of scientific literature. Research into its potential to modulate inflammatory pathways, such as those involving cytokines and other inflammatory mediators, has not been published.

Assessment of Antioxidant Potential through Radical Scavenging and Redox Assays

Specific assessments of the antioxidant potential of this compound through radical scavenging and redox assays have not been documented in scientific publications. While the antioxidant properties of many phenolic compounds, including other hydroxybenzoic acids, are well-established, dedicated studies to quantify the radical scavenging activity of this particular derivative are lacking. nih.govresearchgate.net

Studies on Enzyme Inhibition and Modulation (e.g., Cyclooxygenase, Mitogen-Activated Protein Kinases, Poly ADP-ribose Polymerases)

There is no available research on the specific inhibitory or modulatory effects of this compound on key enzymes such as cyclooxygenase (COX), mitogen-activated protein kinases (MAPKs), or poly ADP-ribose polymerases (PARPs). The potential of this compound to interact with and alter the activity of these important therapeutic targets remains unexplored.

Comparative In Vitro Bioactivity Analysis of Related Hydroxyethoxybenzoic Acid Derivatives

A direct comparative in vitro bioactivity analysis of this compound with other related hydroxyethoxybenzoic acid derivatives is not available in the existing scientific literature. Such a study would be valuable in understanding the structure-activity relationships within this specific chemical family.

Metabolism and Biotransformation Pathways of 2 Hydroxy 3 2 Hydroxyethoxy Benzoic Acid in Vitro Models

Identification and Characterization of Phase I Biotransformation Products

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes. nih.gov For 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, several potential Phase I metabolic pathways can be postulated based on its chemical structure.

Potential oxidative reactions could include hydroxylation of the aromatic ring or oxidation of the primary alcohol in the hydroxyethoxy side chain to an aldehyde and subsequently to a carboxylic acid. Hydrolysis of the ether linkage is another conceivable, though generally less common, Phase I reaction.

The identification and characterization of these metabolites would be accomplished using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the separation and structural elucidation of metabolites formed in in vitro incubation systems.

Table 1: Postulated Phase I Metabolites of this compound

Putative Metabolite NameMetabolic ReactionPotential Biological Activity
2,x-Dihydroxy-3-(2-hydroxyethoxy)benzoic acidAromatic HydroxylationAltered receptor binding affinity
2-Hydroxy-3-(2-oxoethoxy)benzoic acidOxidation of primary alcohol to aldehydePotentially reactive, may form adducts
2-Hydroxy-3-(carboxymethoxy)benzoic acidOxidation of aldehyde to carboxylic acidIncreased polarity, facilitated excretion
2,3-Dihydroxybenzoic acidO-dealkylation (Ether hydrolysis)Known metabolite with distinct properties hmdb.ca

This table presents hypothetical metabolites based on common Phase I biotransformation reactions.

Characterization of Phase II Conjugation Metabolites (e.g., Sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules, a process that generally increases water solubility and facilitates excretion. reactome.org Key Phase II reactions include glucuronidation, sulfation, acetylation, and glutathione (B108866) conjugation. drughunter.com

Given the presence of phenolic hydroxyl and carboxylic acid groups, this compound is a prime candidate for conjugation reactions. Sulfation, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. upol.cz This process would likely occur at the phenolic hydroxyl group of the parent compound or its hydroxylated metabolites.

Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is another major pathway where glucuronic acid is attached to hydroxyl or carboxylic acid moieties. For the target compound, both the phenolic hydroxyl and the carboxylic acid group are potential sites for glucuronide conjugation, leading to the formation of ether and acyl glucuronides, respectively. nih.gov

Table 2: Potential Phase II Conjugates of this compound

Conjugate TypeSite of ConjugationEnzyme FamilyEffect on Physicochemical Properties
Sulfate (B86663) ConjugatePhenolic hydroxyl groupSulfotransferases (SULTs)Significant increase in water solubility
Ether GlucuronidePhenolic hydroxyl groupUDP-glucuronosyltransferases (UGTs)Increased polarity and molecular weight
Acyl GlucuronideCarboxylic acid groupUDP-glucuronosyltransferases (UGTs)Increased water solubility; can be reactive

This table outlines plausible Phase II metabolites based on the functional groups present in the parent compound.

Enzymatic Systems Involved in Metabolization and Their Catalytic Mechanisms (e.g., Sulfotransferases)

The metabolism of this compound would be mediated by a variety of enzymatic systems. Phase I reactions are predominantly catalyzed by the CYP superfamily of enzymes. nih.gov The specific CYP isozymes involved (e.g., CYP1A2, CYP2C9, CYP3A4) would need to be identified through reaction phenotyping studies using recombinant human CYP enzymes or specific chemical inhibitors.

For Phase II conjugation, cytosolic sulfotransferases (SULTs) are responsible for sulfation. upol.cz The SULT1A subfamily, particularly SULT1A1, is known to sulfate a wide array of phenolic compounds. hmdb.ca The catalytic mechanism of SULTs involves the binding of PAPS and the substrate to the enzyme's active site, followed by the nucleophilic attack of the substrate's hydroxyl group on the sulfur atom of PAPS, leading to the formation of the sulfate conjugate and 3'-phosphoadenosine-5'-phosphate.

UDP-glucuronosyltransferases (UGTs), located in the endoplasmic reticulum, catalyze glucuronidation. upol.cz The UGT1A and UGT2B families are the primary enzymes responsible for the glucuronidation of xenobiotics. The mechanism involves the transfer of glucuronic acid from the activated cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the substrate.

In Vitro Metabolic Stability and Clearance Studies in Subcellular Fractions

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate. wuxiapptec.com These studies are typically performed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. labcorp.com

In a typical liver microsomal stability assay, this compound would be incubated with liver microsomes in the presence of NADPH, a necessary cofactor for CYP-mediated metabolism. mdpi.com Samples would be taken at various time points, and the concentration of the parent compound would be quantified by LC-MS/MS. The rate of disappearance is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). mdpi.com

Hepatocyte stability assays provide a more comprehensive picture of metabolism as they contain both Phase I and Phase II enzymes, as well as transporters. wuxiapptec.com The experimental setup is similar to the microsomal assay, but with intact hepatocytes.

Table 3: Hypothetical In Vitro Metabolic Stability Data for this compound

In Vitro SystemIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Human Liver Microsomes4515.4Low to Moderate
Rat Liver Microsomes2824.8Moderate
Human Hepatocytes6011.6Low

This table presents illustrative data that could be obtained from in vitro metabolic stability studies.

Comparative Metabolic Profiling with Structural Analogues

To better understand the metabolic fate of this compound, a comparative metabolic profiling with its structural analogues can be highly informative. An important analogue is 2,3-dihydroxybenzoic acid, which is known to undergo sulfation. hmdb.ca Another relevant analogue is salicylic (B10762653) acid (2-hydroxybenzoic acid), which is extensively metabolized via glucuronidation of both the phenolic hydroxyl and carboxylic acid groups, as well as hydroxylation.

By comparing the metabolites formed from this compound with those of its analogues under identical in vitro conditions, researchers can infer the influence of the 2-hydroxyethoxy side chain on the metabolic pathways. For example, the presence of this side chain may sterically hinder the conjugation of the adjacent phenolic group or provide an alternative site for metabolism. Such studies help in building structure-metabolism relationships, which are valuable for designing new chemical entities with improved metabolic profiles.

Polymer Science and Advanced Materials Applications of 2 Hydroxy 3 2 Hydroxyethoxy Benzoic Acid As a Monomer

Design and Synthesis of Poly(ether-ester)s and Other Polymer Architectures Incorporating the Monomer

No publicly available research articles, patents, or academic publications describe the design or synthesis of polymers, including poly(ether-ester)s, using 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid as a monomer.

Investigation of Polymerization Kinetics and Reaction Mechanisms

As there are no documented instances of polymerization using this monomer, no data exists on its polymerization kinetics or the associated reaction mechanisms.

Spectroscopic Characterization of Polymer Structure, Composition, and Microstructure

The absence of synthesized polymers from this compound means there is no spectroscopic data (e.g., NMR, FTIR, etc.) available to characterize polymer structure, composition, or microstructure.

Studies on Polymer Degradation Mechanisms, Including Enzymatic and Hydrolytic Processes

There are no studies on the degradation, either enzymatic or hydrolytic, of polymers derived from this specific monomer.

Role as a Building Block for Bio-based and Sustainable Polymeric Materials

While the structure of this compound suggests potential as a bio-based monomer, there is no literature to support its use in the development of sustainable polymeric materials.

Influence of Monomer Structure on Polymer Architecture and Performance Attributes

Without any examples of polymers synthesized from this monomer, it is impossible to discuss the influence of its structure on the resulting polymer architecture and performance attributes.

Derivatives and Analogues of 2 Hydroxy 3 2 Hydroxyethoxy Benzoic Acid: Synthesis and Exploratory in Vitro Biological Activities

Synthesis of Ester and Amide Derivatives

The synthesis of ester and amide derivatives from a carboxylic acid is a common initial step in developing a library of related compounds. For 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, these derivatives can be readily prepared through standard chemical transformations.

Esterification: Ester derivatives can be synthesized by reacting the carboxylic acid group of the parent compound with various alcohols in the presence of an acid catalyst, such as sulfuric acid or by using coupling agents. For instance, the reaction with different alkyl or aryl alcohols would yield a series of esters with varying chain lengths and steric bulk. A general procedure for synthesizing hydroxybenzoic acid esters involves refluxing the hydroxybenzoic acid with the corresponding alcohol in the presence of a catalytic amount of concentrated sulfuric acid. nih.gov

Amidation: Similarly, amide derivatives can be prepared by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using a peptide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a milder and often more efficient route to the desired amides. google.com The synthesis of a series of benzoic acid amide derivatives has been accomplished by conjugating benzoic acid with amino acid esters. nih.gov

An illustrative synthetic scheme for the preparation of ester and amide derivatives of a generic 2,3-disubstituted benzoic acid is presented below:

Step 1 (Esterification): this compound + R-OH (various alcohols) in the presence of an acid catalyst → 2-Hydroxy-3-(2-hydroxyethoxy)benzoate esters

Step 2 (Amidation): this compound + R₂NH (various amines) in the presence of a coupling agent → N-substituted-2-hydroxy-3-(2-hydroxyethoxy)benzamides

These straightforward synthetic routes allow for the generation of a diverse library of ester and amide derivatives for further biological evaluation.

Investigation of Strategic Structural Modifications on the Aromatic Ring

Modifying the substituents on the aromatic ring of this compound can significantly influence its electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. Strategic modifications could include the introduction of various functional groups at the available positions on the benzene (B151609) ring.

Common modifications to the aromatic ring of benzoic acid derivatives include the introduction of:

Halogens (F, Cl, Br): These can alter the electronic nature of the ring and improve membrane permeability.

Alkyl groups (e.g., methyl, ethyl): These can increase lipophilicity.

Nitro groups (-NO₂): These are strong electron-withdrawing groups that can influence the acidity of the carboxylic acid and phenolic hydroxyl group.

Amino groups (-NH₂): These are electron-donating groups that can participate in hydrogen bonding.

The introduction of these substituents can be achieved through various electrophilic aromatic substitution reactions, although the directing effects of the existing hydroxyl and ether groups would need to be considered. The presence of substituents on the benzoic acid ring has been shown to have a significant impact on its acidity and biological activity. libretexts.org

Introduction of Diverse Heterocyclic Moieties (e.g., Oxadiazoles, Benzimidazoles)

Incorporating heterocyclic rings into the structure of this compound is a well-established strategy to explore new chemical space and potentially discover novel biological activities. Oxadiazoles and benzimidazoles are two classes of heterocycles that are frequently used as bioisosteres for carboxylic acids and amides and are known to exhibit a wide range of pharmacological properties.

Synthesis of Oxadiazole Derivatives: A common method for the synthesis of 1,3,4-oxadiazoles involves the conversion of the carboxylic acid to the corresponding acid hydrazide, followed by cyclization with a suitable reagent such as carbon disulfide or an orthoester. researchgate.net For 1,2,4-oxadiazoles, the synthesis typically proceeds through the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative. rjptonline.orgnih.gov

Synthesis of Benzimidazole Derivatives: Benzimidazole derivatives can be synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, a reaction known as the Phillips synthesis. dtic.mil This method can be applied to this compound to generate the corresponding 2-substituted benzimidazole.

The introduction of these heterocyclic moieties can lead to compounds with improved biological profiles, including enhanced antimicrobial, antiviral, or anticancer activities. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives in In Vitro Assays

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure correlates with biological activity. By systematically modifying the structure of this compound and evaluating the resulting derivatives in various in vitro assays, key structural features responsible for activity can be identified.

For a series of derivatives, SAR studies would typically investigate the following aspects:

Effect of Ester and Amide Substituents: The nature of the R group in the ester or amide derivatives (e.g., size, lipophilicity, electronic properties) would be correlated with biological activity.

Impact of Aromatic Ring Substituents: The position and nature of substituents on the benzene ring would be analyzed to determine their influence on activity. For example, studies on dihydroxybenzoic acids have shown that the position of the hydroxyl groups significantly affects their antioxidant activity. nih.govnih.gov

Contribution of Heterocyclic Moieties: The type of heterocyclic ring and its substitution pattern would be evaluated for their effect on the biological profile.

The results of these SAR studies are invaluable for the rational design of more potent and selective analogues. For example, in a study of benzoic acid derivatives as α-amylase inhibitors, it was found that a hydroxyl group at the 2-position on the benzene ring had a strong positive effect on inhibitory activity. mdpi.com

Below is a hypothetical interactive data table illustrating potential SAR data for a series of ester derivatives of this compound against a generic enzyme.

Compound IDEster Group (R)IC₅₀ (µM)
1a Methyl50.2
1b Ethyl35.8
1c n-Propyl22.5
1d Isopropyl45.1
1e n-Butyl15.7
1f Phenyl8.9

This table is for illustrative purposes only and does not represent actual experimental data.

Screening of Derivatives for Novel Biological Activities and Modulatory Effects

Once a library of derivatives of this compound has been synthesized, it can be screened against a wide range of biological targets to identify novel activities and modulatory effects. Given the structural similarity to other bioactive benzoic acid derivatives, these new compounds could be evaluated for various potential therapeutic applications.

Potential in vitro screening assays could include:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi. Hydroxybenzoic acid derivatives are known to possess antimicrobial properties. azjm.org

Antioxidant Activity: Evaluating the radical scavenging and metal chelating properties. The antioxidant capacity of dihydroxybenzoic acids has been well-documented. wiserpub.com

Enzyme Inhibition Assays: Screening against various enzymes implicated in disease, such as cyclooxygenases (COX-1/COX-2), lipoxygenases, or α-amylase.

Anticancer Activity: Assessing cytotoxicity against various cancer cell lines.

The results from these screenings can reveal unexpected biological activities and provide new avenues for therapeutic development.

Below is an illustrative interactive data table showing potential results from a broad biological screening of a hypothetical set of derivatives.

Compound IDDerivative TypeAntimicrobial (MIC, µg/mL)Antioxidant (IC₅₀, µM)Anticancer (GI₅₀, µM)
2a Amide (N-benzyl)>10025.412.8
3a Oxadiazole1618.25.6
4a Benzimidazole832.12.3

This table is for illustrative purposes only and does not represent actual experimental data.

Methodological Considerations and Interdisciplinary Research Frameworks for 2 Hydroxy 3 2 Hydroxyethoxy Benzoic Acid Research

Integration of High-Throughput Screening in Early-Stage Biological Activity Assessment

High-throughput screening (HTS) is a pivotal technology in modern drug discovery and chemical biology, enabling the rapid evaluation of large numbers of compounds for their biological activity. nih.gov For "2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid," HTS can be instrumental in the early-stage assessment of its potential therapeutic effects. The primary goal of employing HTS is to efficiently screen extensive compound libraries to identify "hits"—molecules that exhibit a desired biological response against a specific target. nih.gov

The process typically involves the use of robotics, detectors, and specialized software to automate the assaying of compounds in formats such as 96-, 384-, or 1536-well plates. nih.gov In the context of "this compound" and its derivatives, HTS assays could be designed to investigate a range of biological activities. For instance, cell-based HTS assays could be developed to screen for compounds that prevent photoreceptor degeneration or enhance the clearance of mutant proteins. nih.gov

The successful implementation of an HTS campaign for this compound would involve several key stages, from assay development and validation to hit confirmation and follow-up studies. sickkids.ca The data generated from such screenings can provide valuable insights into the structure-activity relationships of "this compound" and guide the design of more potent and selective analogs.

Table 1: Hypothetical High-Throughput Screening Cascade for this compound
Screening StageAssay TypeObjectiveThroughputKey Metrics
Primary ScreenCell-based fluorescence assayIdentify initial "hits" with desired biological activity>100,000 compounds/dayZ'-factor, Signal-to-background ratio
Secondary ScreenBiochemical enzyme inhibition assayConfirm activity and determine potency (IC50)1,000-10,000 compounds/dayIC50, Ki
Tertiary ScreenLive-cell imagingCharacterize cellular mechanism of action100-1,000 compounds/dayPhenotypic changes, protein localization

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Process Optimization

The synthesis of "this compound" can be significantly enhanced through the application of advanced spectroscopic techniques for real-time reaction monitoring. Process Analytical Technology (PAT) plays a crucial role in continuous flow processing, enabling dynamic experimentation and process control. nih.gov Techniques such as UV/Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy offer non-invasive and rapid analysis of chemical reactions as they occur. mdpi.comlongdom.org

For the synthesis of aromatic carboxylic acids, these techniques can provide valuable information on reaction kinetics, the formation of intermediates, and the presence of impurities. nih.gov For example, in a multi-step synthesis, different spectroscopic tools can be employed to monitor each stage. NMR could be used to monitor a nitration step, UV/Vis for a hydrolysis step, and IR for a hydrogenation step. nih.gov This real-time data allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved yield, purity, and safety.

The integration of these spectroscopic methods with chemometric models can further enhance their utility by enabling the prediction of state variables and facilitating a deeper understanding of the reaction dynamics. mdpi.com The development of portable and miniaturized spectroscopic devices is also expanding the applications of these techniques, allowing for on-site and real-time analysis. spectroscopyonline.com

Table 2: Application of Spectroscopic Techniques for Monitoring the Synthesis of this compound
Spectroscopic TechniqueInformation ObtainedAdvantagesPotential Application in Synthesis
UV/Visible SpectroscopyConcentration of aromatic speciesNon-destructive, suitable for in-line monitoringMonitoring the progress of aromatic substitution reactions
Infrared (IR) SpectroscopyFunctional group analysis (e.g., -COOH, -OH)Provides structural information, sensitive to changes in bondingTracking the conversion of functional groups during the reaction
Raman SpectroscopyMolecular vibrations, complementary to IRCan be used with aqueous solutions, no sample preparation neededIn-situ monitoring of crystallization processes
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidationProvides unambiguous identification of compoundsCharacterizing intermediates and final product structure

Chemoinformatics and Data Mining Strategies for Compound Prioritization and Predictive Modeling

Chemoinformatics and data mining are powerful tools for navigating the vast chemical space and accelerating the discovery of new molecules with desired properties. For "this compound," these strategies can be employed to prioritize analogs for synthesis and to build predictive models of their biological activity and physicochemical properties.

By analyzing large datasets of chemical structures and their associated biological data, machine learning algorithms can identify key structural and electronic factors that influence activity. nih.gov This information can then be used to design novel compounds with enhanced performance. For instance, spectroscopic analysis combined with machine learning has been used to elucidate factors influencing the catalytic activity of aromatic carboxylic acids in methane (B114726) oxidation. nih.gov

Predictive models can also be developed to estimate properties such as solubility, toxicity, and metabolic stability, which are crucial for the development of new therapeutic agents. These models can help to reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources. The integration of chemoinformatics with experimental data is essential for a comprehensive understanding of the structure-property relationships of "this compound" and its derivatives.

Collaborative Research Paradigms in Modern Chemical Biology and Materials Science

The complexity of modern scientific challenges necessitates collaborative research paradigms that bring together experts from diverse fields. The study of "this compound" can benefit significantly from collaborations between chemists, biologists, materials scientists, and computational scientists.

In the realm of chemical biology, collaborations can facilitate the identification of biological targets for this compound and the elucidation of its mechanism of action. In materials science, the unique structural features of "this compound" could be exploited for the design of novel coordination polymers or metal-organic frameworks (MOFs) with interesting functional properties. mdpi.com The application of multifunctional carboxylic acids as building blocks in the design of such materials is a promising area of research. mdpi.com

Effective collaboration requires open communication, data sharing, and a shared vision. By fostering an interdisciplinary research environment, the full potential of "this compound" in both chemical biology and materials science can be realized.

Future Perspectives in Translational Research for Aromatic Carboxylic Acids

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications in areas such as medicine and technology. For aromatic carboxylic acids like "this compound," there are several promising avenues for translational research.

In the context of cancer metabolism, it is known that cancer cells reprogram their metabolism to enhance carboxylic acid metabolism, which supports their growth and proliferation. nih.gov This suggests that targeting carboxylic acid metabolism could be a viable therapeutic strategy. nih.gov Future research could focus on developing isoform-specific inhibitors and combination therapies based on the metabolic profiling of tumors. nih.gov

In the field of sustainable chemistry, aromatic carboxylic acids have shown potential as metal-free photocatalysts for methane oxidation, offering a greener approach to chemical transformations. nih.gov Further research in this area could lead to the development of more efficient and selective catalysts for the conversion of methane into valuable chemicals. nih.gov

The continued exploration of the chemical and biological properties of "this compound" and related compounds, guided by the methodological considerations and collaborative frameworks outlined above, will be crucial for translating fundamental discoveries into real-world applications.

Q & A

Q. What synthetic methodologies are effective for preparing 2-hydroxy-3-(2-hydroxyethoxy)benzoic acid and its derivatives?

The synthesis of this compound typically involves etherification and carboxylation steps. For example, starting with salicylic acid derivatives, hydroxyethoxy groups can be introduced via nucleophilic substitution using ethylene glycol derivatives under basic conditions. Crystallographic data (e.g., triclinic crystal system with lattice parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) can confirm structural integrity . Purity is validated using HPLC (>98%) and NMR spectroscopy .

Q. How can researchers ensure the purity and stability of this compound during storage?

Stability studies under controlled conditions (e.g., desiccated storage at room temperature) are critical. Analytical methods like HPLC and proton NMR are used to monitor degradation products. For long-term storage, avoid exposure to moisture or incompatible materials (e.g., strong oxidizing agents) . LC-MS platforms can further quantify trace impurities and validate batch consistency .

Advanced Research Questions

Q. What experimental strategies are recommended for studying its enzyme inhibition properties?

Competitive inhibition assays are commonly used. For instance, evaluate its interaction with tyrosinase or xanthine oxidase by measuring changes in enzymatic activity via UV-Vis spectroscopy. Derivatives of benzoic acid are known to bind copper ions in enzyme active sites, making kinetic studies (e.g., Kᵢ determination) essential . Dose-response curves and molecular docking simulations can elucidate structure-activity relationships .

Q. How can non-targeted analysis identify degradation products or metabolites in biological systems?

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) enables non-targeted profiling. For example, PET bottle migration studies detected 4-[(2-hydroxyethoxy)carbonyl]benzoic acid at 4.6 ng/mL after one year, highlighting the utility of LC/HRMS for tracking degradation . In metabolic studies, sulfation or glucuronidation pathways can be identified using isotopic labeling and MS/MS fragmentation .

Q. What role does this compound play in polymer or material science applications?

As a monomer, it can be incorporated into polyesters or coatings due to its hydroxyl and carboxyl functionalities. Studies on PET bottle congeners suggest its potential as a precursor for biodegradable polymers. Thermal analysis (e.g., DSC) and tensile testing are recommended to assess material properties .

Methodological Considerations

Q. How to resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies may arise from polymorphism or solvent effects. Cross-validate using single-crystal X-ray diffraction (as in P1 space group with Z = 2) and compare with computational models (e.g., DFT-optimized geometries). Dynamic NMR can also probe conformational flexibility in solution .

Q. What protocols mitigate toxicity risks during in vitro studies?

Follow OSHA guidelines for handling corrosive substances. Use PPE (gloves, goggles) and engineering controls (fume hoods). Acute toxicity data (e.g., LD₅₀) should inform exposure limits. For cell-based assays, test cytotoxicity via MTT or LDH assays at sub-millimolar concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.